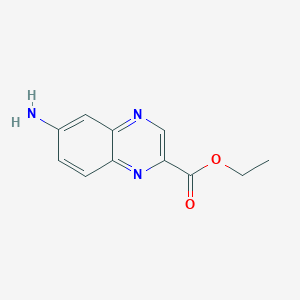

6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Description

Historical Context of Quinoxaline (B1680401) Chemistry Research

The journey of quinoxaline chemistry began in 1884 with the first reported synthesis by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This straightforward and efficient method laid the foundation for the synthesis of a vast library of quinoxaline derivatives. ijpsjournal.com Early research focused on the fundamental chemistry and properties of these compounds. A significant milestone was the discovery of quinoxaline-based antibiotics like echinomycin (B1671085), which were found to inhibit the growth of Gram-positive bacteria and show activity against certain tumors, sparking interest in their therapeutic potential. ipp.pt Over the decades, research expanded from basic synthesis to exploring their diverse chemical reactivity and physical properties, setting the stage for their modern applications.

Current Landscape of Quinoxaline Derivative Research

The contemporary research landscape for quinoxaline derivatives is vibrant and expansive, driven by their wide-ranging pharmacological and biological activities. mdpi.com Recent studies, particularly from 2020 to 2024, have highlighted their potent bioactivity in numerous areas. doaj.org These compounds are actively being investigated for their potential as:

Anticancer agents: Many derivatives show significant activity against various tumor cell lines, with some acting as protein kinase inhibitors. researchgate.netnih.gov Marketed drugs like Erdafitinib underscore the clinical success of this scaffold. mdpi.com

Antimicrobial agents: Research has demonstrated efficacy against bacteria, fungi, and mycobacteria, including drug-resistant strains. mdpi.comnih.gov Quinoxaline 1,4-dioxides, in particular, have been a focus for developing new antibacterial and antitubercular drugs. nih.govmdpi.com

Antiviral agents: Quinoxalines have shown promise in combating various viruses, including anti-HIV activity. nih.gov

Anti-inflammatory and Antidiabetic agents: The scaffold is being explored for managing inflammatory conditions and metabolic diseases like diabetes. mdpi.comdoaj.org

Modern research employs advanced techniques like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses to understand their pharmacological profiles and optimize their drug-like properties. doaj.org The ability to readily modify the quinoxaline core allows for the fine-tuning of its biological activity through structure-activity relationship (SAR) studies, making it a highly attractive target for the development of novel therapeutics. mdpi.comdoaj.org

Rationale for Research on 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

Research into specific derivatives such as 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is a logical progression in the field, driven by the established importance of the quinoxaline-2-carboxylic acid scaffold. Derivatives of quinoxaline-2-carboxylic acid have been identified as promising antimycobacterial agents, often functioning as prodrugs. mdpi.comnih.gov The core structure is a key component in these biological activities, and its therapeutic potential can be significantly modulated by the nature and position of substituents on the benzene (B151609) ring.

The rationale for investigating the 6-amino substituted ethyl ester is multifaceted:

Influence of the Amino Group: The introduction of an amino group at the 6-position can significantly alter the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. These changes can enhance interactions with biological targets and improve pharmacokinetic profiles.

Ester Functionality as a Prodrug Moiety: The ethyl ester at the 2-position can act as a prodrug, which may be hydrolyzed in vivo to the corresponding carboxylic acid, potentially the active form of the molecule. nih.gov

Structure-Activity Relationship (SAR) Exploration: Synthesizing and testing specifically substituted compounds like 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is crucial for building a comprehensive SAR understanding. Studies on related quinoxaline 1,4-dioxides have shown that nucleophilic substitution with amines at the C6 or C7 position is a viable synthetic strategy and that the resulting amino-substituted compounds possess potent biological activity. nih.govmdpi.com

By focusing on this specific molecule, researchers aim to systematically explore how the combination of an amino group and an ethyl ester on the quinoxaline-2-carboxylic acid framework influences its biological profile, potentially leading to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-aminoquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCPVILQINUCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704700 | |

| Record name | Ethyl 6-aminoquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005029-83-3 | |

| Record name | Ethyl 6-aminoquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Aminoquinoxaline 2 Carboxylic Acid Ethyl Ester and Its Analogues

Established Synthetic Pathways to the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a bicyclic system containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a common motif in pharmacologically active compounds. Its synthesis is primarily achieved through condensation reactions that form the pyrazine ring.

Cyclocondensation Reactions in Quinoxaline Synthesis

The most traditional and widely employed method for quinoxaline synthesis is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org This versatile reaction allows for the introduction of various substituents on both the benzene and pyrazine rings, depending on the choice of starting materials.

A common pathway to obtaining the precursor for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester involves the reaction of a substituted 1,2-phenylenediamine with an α-ketoester, such as ethyl glyoxalate or ethyl pyruvate (B1213749). The general mechanism involves the initial formation of a Schiff base between one of the amino groups and a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

For the synthesis of the target molecule, a key starting material is 4-amino-3-nitrophenylamine. This can be prepared from p-nitroaniline through acetylation of the amino group, followed by nitration and subsequent hydrolysis. A more direct approach involves the chemoselective reduction of 1,2-dinitro-4-aminobenzene. The selective reduction of one nitro group in the presence of another is a critical step and can be achieved using various reagents, such as sodium sulfide (B99878) or by catalytic hydrogenation under controlled conditions. The choice of reducing agent and reaction conditions is crucial to avoid the reduction of both nitro groups. researchgate.netquora.comresearchgate.net

| Reactants | Reagents and Conditions | Product |

| Substituted o-phenylenediamine (B120857), α-dicarbonyl compound | Acid or base catalysis, often in a protic solvent like ethanol (B145695) or acetic acid | Substituted quinoxaline |

| 1,2-Dinitro-4-aminobenzene | Na2S, H2O/EtOH or H2/Pd-C (controlled) | 4-Amino-3-nitrophenylamine |

| 4-Amino-3-nitrophenylamine, Ethyl glyoxalate | Mild acid catalysis, Ethanol | Ethyl 6-aminoquinoxaline-2-carboxylate |

Beirut Reaction Applications

The Beirut reaction provides an alternative route to quinoxaline derivatives, specifically quinoxaline-1,4-dioxides, which can be subsequently reduced to the corresponding quinoxalines. This reaction involves the condensation of a benzofuroxan (B160326) (a benzofurazan-N-oxide) with an enamine or an enolate anion. The resulting quinoxaline-1,4-dioxides are valuable intermediates and possess biological activities in their own right.

While not a direct route to 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the Beirut reaction can be employed to synthesize substituted quinoxaline cores that could be further elaborated. For instance, a substituted benzofuroxan could react with an enolate derived from an α-ketoester to form a quinoxaline-2-carboxylate-1,4-dioxide derivative. Subsequent deoxygenation would yield the quinoxaline-2-carboxylate.

Targeted Synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

The targeted synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester can be approached in two primary ways: by constructing the quinoxaline ring with the amino and ester functionalities already in place (or in the form of their precursors) or by functionalizing a pre-formed quinoxaline core.

Amination Strategies for Quinoxaline Ring Systems

Introducing an amino group at the 6-position of a pre-existing quinoxaline-2-carboxylic acid ethyl ester is a common strategy. This typically involves a nucleophilic aromatic substitution (SNAr) reaction or a transition metal-catalyzed cross-coupling reaction.

A common precursor for this approach would be ethyl 6-haloquinoxaline-2-carboxylate (e.g., bromo or chloro derivative). The synthesis of this precursor can be achieved by the cyclocondensation of the corresponding 4-halo-1,2-phenylenediamine with an α-ketoester.

The amination can then be achieved through several methods:

Nucleophilic Aromatic Substitution (SNAr): Reaction with ammonia (B1221849) or a protected amine source, often in the presence of a strong base and at elevated temperatures.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the haloquinoxaline and an amine source. This method is often preferred due to its milder reaction conditions and broader substrate scope. nih.govrsc.org

Another strategy involves the reduction of a nitro group. Starting from ethyl 6-nitroquinoxaline-2-carboxylate, the nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl2) in hydrochloric acid, or catalytic hydrogenation (e.g., H2/Pd-C). nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Product |

| Ethyl 6-bromoquinoxaline-2-carboxylate | Ammonia, Cu(I) catalyst or Pd catalyst/ligand, base | 6-Aminoquinoxaline-2-carboxylic acid ethyl ester |

| Ethyl 6-nitroquinoxaline-2-carboxylate | SnCl2, HCl or H2, Pd/C | 6-Aminoquinoxaline-2-carboxylic acid ethyl ester |

Esterification Protocols for Carboxylic Acid Functionalities

If the synthesis yields 6-aminoquinoxaline-2-carboxylic acid, a subsequent esterification step is required to obtain the ethyl ester. The direct esterification of carboxylic acids is a fundamental transformation in organic synthesis.

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). sapub.org The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is often removed, or a large excess of the alcohol is used.

Alternatively, the carboxylic acid can be activated to facilitate the reaction with the alcohol. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with ethanol to form the ester.

| Reactants | Reagents and Conditions | Product |

| 6-Aminoquinoxaline-2-carboxylic acid, Ethanol | H2SO4 (catalytic), heat | 6-Aminoquinoxaline-2-carboxylic acid ethyl ester |

| 6-Aminoquinoxaline-2-carboxylic acid | 1. SOCl2 or (COCl)2 2. Ethanol, base | 6-Aminoquinoxaline-2-carboxylic acid ethyl ester |

Multi-Component and Domino Reaction Approaches

Multi-component reactions (MCRs) and domino (or cascade) reactions offer efficient and atom-economical pathways for the synthesis of complex molecules like quinoxalines in a single pot. These reactions involve the sequential formation of multiple bonds without the isolation of intermediates.

While a specific multi-component reaction for the direct synthesis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is not prominently reported, the principles of MCRs can be applied. For instance, a three-component reaction involving a substituted o-phenylenediamine, an α-ketoester, and another reactant could potentially be designed to construct the desired molecule in a convergent manner.

Domino reactions for quinoxaline synthesis often involve an initial reaction to form a key intermediate, which then undergoes a spontaneous or catalyzed intramolecular cyclization to form the quinoxaline ring. For example, a reaction sequence could be initiated by a nucleophilic substitution or a cross-coupling reaction to generate a precursor that, under the reaction conditions, cyclizes to the quinoxaline.

Advanced Synthetic Techniques and Catalysis

Modern synthetic approaches to quinoxaline derivatives focus on enhancing reaction rates, simplifying purification processes, and adhering to the principles of green chemistry. These techniques often lead to higher yields and greater molecular diversity.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of quinoxaline rings. nih.govrsc.org This technique utilizes microwave irradiation to heat the reaction mixture, often leading to a dramatic reduction in reaction times compared to conventional heating methods. mdpi.com For instance, reactions that might take several hours under reflux can often be completed in a matter of minutes in a microwave synthesizer. nih.govnih.gov

A key advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free conditions. mdpi.com This approach, where neat reactants are mixed with a catalyst and irradiated, minimizes the use of hazardous organic solvents, reduces waste, and simplifies product work-up. nih.govrsc.org Acidic alumina (B75360) has been identified as an effective and environmentally friendly catalyst for the solvent-free microwave-assisted synthesis of quinoxalines. nih.gov

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as temperature, reaction time, and the choice of catalyst or solid support. Studies have shown that combining microwave irradiation with solid supports like acidic alumina can significantly improve product yields. nih.gov For example, the reaction of 1,2-diaminobenzene with benzil (B1666583) on acidic alumina under microwave irradiation resulted in a notable increase in the yield of the corresponding quinoxaline. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxalines

| Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | >2 hours | Reflux in acetonitrile | 60-70% | mdpi.com |

| Microwave-Assisted | 5 minutes | Solvent-free, 160°C | High | nih.gov |

| Microwave-Assisted | 1-2.5 minutes | MgBr2·OEt2 catalyst | Good | nih.gov |

Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of libraries of quinoxaline derivatives, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. researchgate.net This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. A major advantage of SPOS is the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin. researchgate.net

An example of this approach is the solid-phase synthesis of quinoxaline derivatives starting from 6-amino-2,3-dichloroquinoxaline loaded onto an AMEBA (acid-labile 4-(4'-formyl-3',5'-dimethoxyphenoxy)butyryl aminomethyl) resin. researchgate.net This allows for the successive introduction of various building blocks to create a library of derivatized quinoxalines. The final products can be cleaved from the resin under mild acidic conditions, often yielding compounds of high purity. researchgate.net The use of solid-phase techniques aligns with green chemistry principles by potentially reducing the use of solvents for purification. researchgate.net

Heterogeneous and Homogeneous Catalysis in Quinoxaline Formation

Catalysis plays a crucial role in the synthesis of quinoxalines, with both heterogeneous and homogeneous systems being extensively explored. The classic method for quinoxaline synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a reaction that often requires a catalyst to proceed efficiently. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts are gaining prominence in quinoxaline synthesis due to their significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. researchgate.netresearchgate.net This simplifies the work-up procedure and reduces waste, contributing to more environmentally benign processes. researchgate.net

Several types of heterogeneous catalysts have been successfully employed:

Alumina-Supported Heteropolyoxometalates: Catalysts such as CuH₂PMo₁₁VO₄₀ supported on alumina have demonstrated high activity in the synthesis of quinoxalines at room temperature, with the catalyst being easily recoverable by filtration. researchgate.net

Phosphate-Based Fertilizers: Commercially available fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been utilized as effective, low-cost, and recyclable heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. researchgate.net

Binary Metal Oxides: A bifunctional heterogeneous catalyst composed of Al₂O₃–ZrO₂ has been used for the efficient synthesis of quinoxaline derivatives at room temperature, offering excellent product yields and renewable catalytic conditions. sapub.org

Other Solid Supports: Various other solid catalysts, including MCM-41 supported catalysts, Amberlyst-15, and graphite, have also been shown to promote quinoxaline formation efficiently. researchgate.netchim.it Many of these catalysts can be recycled multiple times without a significant loss of activity. researchgate.netchim.it

Table 2: Examples of Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Substrates | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, benzil | Toluene | Room Temp. | 92% | researchgate.net |

| Mono-ammonium phosphate (MAP) | 1,2-diamine, 1,2-dicarbonyl | EtOH | Room Temp. | Excellent | researchgate.net |

| Al₂O₃–ZrO₂ | o-phenylenediamine, phenacyl bromide | DMF | Room Temp. | Excellent | sapub.org |

Homogeneous Catalysis: While the trend is shifting towards heterogeneous systems, homogeneous catalysts are also utilized in quinoxaline synthesis. For instance, camphor (B46023) sulfonic acid has been employed as an organocatalyst for the synthesis of various quinoxaline derivatives in aqueous ethanol. nih.gov However, a significant drawback of homogeneous catalysts is the often-difficult separation from the product mixture.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinoxalines is a growing area of focus, aiming to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Use of Greener Solvents: Water and ethanol are considered green solvents and have been successfully used in quinoxaline synthesis. nih.gov For example, the catalyst-free reaction of o-phenylenediamines with phenacyl bromides can be carried out in refluxing ethanol. nih.gov

Catalyst-Free and Solvent-Free Conditions: As mentioned, microwave-assisted synthesis often allows for solvent-free reactions, which is a significant step towards greener chemistry. rsc.org Additionally, some quinoxaline syntheses can proceed without any catalyst, further simplifying the process and reducing chemical waste. nih.gov

Derivatization and Functionalization of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

The presence of an amino group at the 6-position of the quinoxaline ring offers a valuable handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities.

Transformations at the Amino Group

The amino group of 6-aminoquinoxaline (B194958) and its analogues is nucleophilic and can undergo a variety of chemical transformations. These reactions are crucial for creating libraries of compounds for drug discovery.

Acylation: The amino group can be readily acylated to form amides. This can be achieved by reacting the 6-aminoquinoxaline with acyl chlorides or anhydrides under basic conditions. libretexts.org For example, N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (B189723) has been synthesized, demonstrating the formation of an amide linkage involving a quinoxaline moiety. nih.gov

Sulfonylation: The formation of sulfonamides is another important derivatization. This is typically achieved by reacting the 6-aminoquinoxaline with a sulfonyl chloride in the presence of a base. mdpi.com Quinoxaline-containing sulfonamides are a class of compounds that have attracted significant interest for their biological activities. mdpi.com

Alkylation: The amino group can be alkylated using alkyl halides, although this reaction can sometimes lead to a mixture of mono- and di-alkylated products. wikipedia.org

Formation of Ureas and Carbamates: 6-Aminoquinoxaline derivatives can be converted to ureas and carbamates through reactions with isocyanates and chloroformates, respectively. researchgate.net The derivatization of amino groups with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to form fluorescent urea (B33335) derivatives is a well-established method in analytical chemistry for amino acid analysis and could be applied to 6-aminoquinoxalines. nih.govnih.gov

These transformations allow for the systematic modification of the physicochemical properties of the 6-aminoquinoxaline scaffold, which is a key strategy in the optimization of lead compounds in drug development.

Modifications at the Carboxylic Acid Ethyl Ester Moiety

The ethyl ester group at the 2-position of the 6-aminoquinoxaline scaffold serves as a versatile handle for the introduction of diverse functionalities, primarily through hydrolysis followed by amide bond formation. This approach allows for the exploration of structure-activity relationships by introducing a wide range of substituents.

The initial step typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is often achieved under basic conditions, for instance, using an alkaline hydrolysis method. The resulting 6-aminoquinoxaline-2-carboxylic acid can then be coupled with various amines to yield a library of amide derivatives. Standard amide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be effectively employed for this purpose. nih.gov This method is highly efficient, often leading to good to excellent yields of the desired amide products in a relatively short reaction time. nih.gov

An alternative strategy involves the direct coupling of the corresponding carboxylate salt with an amine. This can be particularly useful when the free carboxylic acid is unstable or difficult to handle. nih.gov For instance, the lithium salt of a carboxylic acid can be coupled with an amine or its hydrochloride salt using a coupling agent like HBTU. nih.gov

The synthesis of N-substituted quinoxaline-2-carboxamides has been reported starting from quinoxaline-2-carboxylic acid, which can be prepared from the corresponding ethyl ester. The carboxylic acid is typically activated, for example with oxalyl chloride, before reaction with the desired amine. nih.gov This methodology has been used to synthesize a variety of amide derivatives for biological evaluation. nih.gov

Table 1: Examples of Amide Derivatives Synthesized from Quinoxaline-2-carboxylic Acid

| Amine | Coupling Reagent | Product |

| Aniline | Oxalyl Chloride | N-phenylquinoxaline-2-carboxamide |

| Benzylamine | Oxalyl Chloride | N-benzylquinoxaline-2-carboxamide |

| Various substituted anilines | Oxalyl Chloride | N-(substituted phenyl)quinoxaline-2-carboxamides |

| Various substituted benzylamines | Oxalyl Chloride | N-(substituted benzyl)quinoxaline-2-carboxamides |

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the 6-aminoquinoxaline core is crucial for developing analogues with tailored properties. The inherent electronic nature of the quinoxaline ring system, coupled with the directing effects of the existing substituents (the 6-amino group and the 2-carboxylic acid ethyl ester), governs the position of further substitutions. C-H activation has emerged as a powerful tool for the direct and selective introduction of new functional groups onto heterocyclic scaffolds. nih.govnih.gov

While specific examples for the direct C-H functionalization of 6-aminoquinoxaline-2-carboxylic acid ethyl ester are not extensively documented, strategies employed for related quinoline (B57606) and quinoxaline systems can provide valuable insights. For instance, in quinoline derivatives, the regioselectivity of C-H activation can be controlled by the choice of catalyst and directing groups. nih.govnih.gov The amino group at the 6-position of the quinoxaline ring is expected to be a key determinant of regioselectivity in electrophilic aromatic substitution and metal-catalyzed C-H functionalization reactions.

Palladium-catalyzed C-H activation is a widely used method for the functionalization of heteroaromatic compounds. mdpi.com For example, the alkoxylation of 5,6-dihydrobenzo[c]acridines has been achieved with high regioselectivity at the C1 position using a Pd(OAc)2 catalyst. mdpi.com The development of similar catalytic systems for 6-aminoquinoxaline derivatives could enable the introduction of various substituents at specific positions on the benzene ring portion of the scaffold.

Another relevant strategy is the regioselective functionalization of 6,5-fused heterocyclic systems, where the site of C-H activation can be directed to the six-membered ring. mdpi.com This is often achieved after initial functionalization of the five-membered ring or through the use of specific directing groups. mdpi.com Adapting these principles to the quinoxaline core could allow for selective modifications at the C5, C7, or C8 positions.

Table 2: Potential Regioselective Functionalization Strategies for the 6-Aminoquinoxaline Core

| Reaction Type | Reagents/Catalyst (Example) | Potential Position of Functionalization |

| C-H Arylation | Pd(OAc)2, Aryl Halide | C5, C7, or C8 |

| C-H Alkenylation | Rh(III) catalyst, Alkene | C5 or C7 |

| C-H Alkoxylation | Pd(OAc)2, PhI(OAc)2, Alcohol | C5, C7, or C8 |

| Halogenation | Electrophilic halogenating agent | C5, C7, or C8 |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve pharmacokinetic properties, and circumvent patent limitations while retaining or improving biological activity. nih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the spatial arrangement of key functional groups. For quinoxaline-based compounds, this could involve replacing the quinoxaline ring with other bicyclic heteroaromatic systems. A computer-driven scaffold-hopping approach has been successfully used to generate new inhibitors of protein tyrosine phosphatase 1B (PTP1B) from a pyrrolo[1,2-a]quinoxaline (B1220188) core by replacing the pyrrole (B145914) ring with other azoles. nih.gov This led to compounds with altered physicochemical properties, such as a decrease in cLogP values. nih.gov

In another example, a scaffold hopping strategy was employed to optimize thienopyrimidinone-based inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. The thiophene (B33073) ring, a potential toxicophore, was replaced with other rings, leading to the discovery of a novel series of highly active quinazolinone inhibitors. unica.it

Bioisosteric Replacement: This involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.com For 6-aminoquinoxaline-2-carboxylic acid ethyl ester, bioisosteric replacement can be applied to both the ester functionality and the quinoxaline scaffold itself.

The ethyl ester group can be replaced with other functionalities that can act as carboxylic acid bioisosteres. Examples include 1,2,3-triazoles or tetrazoles. u-tokyo.ac.jp These replacements can influence the metabolic stability and pharmacokinetic profile of the resulting compounds.

The quinoxaline ring itself can be considered a bioisostere of other aromatic systems. For instance, novel substituted 2-anilino- and 2-cycloalkylaminoquinoxalines have been developed as inhibitors of PDGF-R autophosphorylation, where the quinoxaline core serves as a key structural element. nih.gov The replacement of an anilino-substituent with substituted cyclohexylamino- or norbornylamino-substituents in these quinoxaline analogues led to significant improvements in their pharmacokinetic profiles. nih.gov

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacements for Quinoxaline Analogues

| Original Scaffold/Group | Replacement Scaffold/Group | Rationale/Outcome | Reference |

| Pyrrolo[1,2-a]quinoxaline | Azolo[1,2-a]quinoxaline | Altered physicochemical properties (e.g., cLogP) | nih.gov |

| Thienopyrimidinone | Quinazolinone | Avoidance of potential toxicophore, discovery of novel inhibitors | unica.it |

| Phenyl substituent | Cyclohexylamino or Norbornylamino substituent | Improved pharmacokinetic profile | nih.gov |

| Carboxylic acid ethyl ester | 1,2,3-Triazole or Tetrazole | Potential for improved metabolic stability and PK profile | u-tokyo.ac.jp |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Aminoquinoxaline 2 Carboxylic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, a full suite of NMR experiments would be necessary for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the expected signals would include:

Aromatic Protons: Signals corresponding to the protons on the quinoxaline (B1680401) ring system. The introduction of the amino group at the 6-position would influence the chemical shifts of the adjacent aromatic protons, typically causing an upfield shift due to its electron-donating nature.

Quinoxaline Ring Protons: A distinct singlet for the proton at the 3-position of the quinoxaline ring.

Ethyl Ester Protons: A quartet and a triplet, characteristic of the ethyl group (-OCH₂CH₃), arising from the coupling between the methylene (B1212753) and methyl protons.

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~9.0-9.2 | Singlet | - |

| Aromatic CH | ~7.0-8.0 | Multiplet | - |

| -NH₂ | ~5.0-6.0 | Broad Singlet | - |

| -OCH₂CH₃ | ~4.4-4.6 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4-1.5 | Triplet | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester would be expected to show 11 distinct signals corresponding to each unique carbon atom.

Carbonyl Carbon: A signal in the downfield region (~160-170 ppm) for the ester carbonyl carbon.

Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (~110-150 ppm) for the carbons of the quinoxaline ring. The carbon attached to the amino group would be shifted upfield.

Ethyl Ester Carbons: Signals for the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~165 |

| Quaternary Carbons (C-2, C-6, C-8a, C-4a) | ~140-150 |

| Aromatic CH Carbons | ~115-135 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: Would reveal proton-proton coupling networks, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group.

HSQC: Would correlate directly bonded proton and carbon atoms.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Other Nuclei NMR Spectroscopy (e.g., ¹⁹F NMR, ¹⁷O NMR)

For the specific compound 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, NMR of other nuclei such as ¹⁹F or ¹⁷O would not be applicable as these isotopes are not present in the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key technique for determining the molecular weight of a compound and can provide information about its chemical structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which can confirm the molecular formula C₁₁H₁₁N₃O₂. The expected exact mass would be calculated and compared to the experimental value to provide strong evidence for the compound's identity.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 218.0924 | Data not available |

| [M+Na]⁺ | 240.0743 | Data not available |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, LC-MS is instrumental for confirming its molecular weight and providing insights into its fragmentation patterns, which aids in structural confirmation.

Research Findings: The molecular formula of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is C₁₁H₁₁N₃O₂, corresponding to a molecular weight of 217.22 g/mol . pharmaffiliates.comsynchem.de In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound is expected to be readily protonated. This results in the formation of a pseudomolecular ion [M+H]⁺.

Molecular Ion Peak: The primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 218.23.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns for quinoxaline derivatives. nih.gov Common fragmentation pathways for related quinoxaline esters involve the loss of the ethyl group (-CH₂CH₃) or the entire ethoxy group (-OCH₂CH₃) from the ester moiety. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the carboxyl group and cleavages within the quinoxaline ring structure. This technique is crucial for distinguishing isomers and confirming the connectivity of the functional groups.

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 218.23 | Protonated molecular ion |

| Fragment 1 | 189.06 | Loss of ethylene (B1197577) (C₂H₅) from the ester |

| Fragment 2 | 173.04 | Loss of the ethoxy group (OC₂H₅) |

| Fragment 3 | 145.05 | Loss of ethoxy and carbonyl groups (CO) |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is expected to show characteristic absorption bands corresponding to its primary amine, aromatic quinoxaline core, and ethyl ester group.

Detailed Research Findings: Based on the structure, the following vibrational bands are anticipated:

N-H Stretching: The amino (-NH₂) group typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹. One band corresponds to the symmetric stretching vibration and the other to the asymmetric stretching.

C-H Stretching: Aromatic C-H stretching vibrations from the quinoxaline ring are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). scialert.net Aliphatic C-H stretching from the ethyl group (-CH₂CH₃) will show bands just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

C=O Stretching: The ester carbonyl (C=O) group is a strong IR absorber and is expected to produce a sharp, intense peak. For aromatic esters, this band typically appears in the range of 1715-1730 cm⁻¹.

C=C and C=N Stretching: The quinoxaline ring contains both C=C and C=N bonds. These stretching vibrations contribute to a series of bands in the fingerprint region, typically between 1500-1620 cm⁻¹.

C-O Stretching: The ester linkage features C-O bonds that give rise to strong, characteristic bands. Two distinct C-O stretching bands are expected: an asymmetric stretch (C-O-C) around 1250-1300 cm⁻¹ and a symmetric stretch around 1000-1100 cm⁻¹. spectroscopyonline.com

N-H Bending: The bending vibration of the primary amine group is typically observed in the 1590-1650 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium |

| Aromatic (Quinoxaline) | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (Ethyl) | C-H Stretch | 2850 - 2980 | Medium |

| Ester (-COOC₂H₅) | C=O Stretch | 1715 - 1730 | Strong |

| Aromatic (Quinoxaline) | C=C and C=N Stretch | 1500 - 1620 | Medium |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Ester (-COOC₂H₅) | Asymmetric C-O-C Stretch | 1250 - 1300 | Strong |

| Ester (-COOC₂H₅) | Symmetric C-O Stretch | 1000 - 1100 | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is highly effective for characterizing the vibrations of aromatic ring systems.

Detailed Research Findings: In the analysis of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, Raman spectroscopy would provide valuable structural information:

Quinoxaline Ring Vibrations: The symmetric stretching vibrations of the quinoxaline ring system are expected to produce strong and sharp signals in the Raman spectrum, particularly in the 1300-1600 cm⁻¹ region. acs.org These bands are characteristic of the heterocyclic aromatic structure.

C-H Vibrations: Aromatic C-H stretching vibrations also appear around 3000-3100 cm⁻¹. scialert.net

Symmetry and Polarization: As Raman scattering is dependent on the change in polarizability of a bond during vibration, it can provide information on molecular symmetry. The symmetric nature of the quinoxaline ring vibrations often leads to intense Raman bands. acs.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic (Quinoxaline) | C-H Stretch | 3000 - 3100 | Strong |

| Aromatic (Quinoxaline) | Ring Breathing/Stretching | 1300 - 1600 | Strong |

| Ester (-COOC₂H₅) | C=O Stretch | 1715 - 1730 | Weak |

Electronic Spectroscopy for Photophysical Property Probing

Electronic spectroscopy techniques like UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule, providing data on its light-absorbing and light-emitting properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like quinoxaline, this technique reveals characteristic π-π* and n-π* electronic transitions.

Detailed Research Findings: The UV-Vis absorption spectrum of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is expected to be dominated by the quinoxaline chromophore. The presence of the amino group (-NH₂) as an auxochrome (an electron-donating group) is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoxaline. beilstein-journals.org

π-π Transitions:* Intense absorption bands, typically observed in the 250-400 nm range for quinoxaline derivatives, are attributed to π-π* transitions within the aromatic system. researchgate.netrsc.org

n-π Transitions:* Weaker absorption bands at longer wavelengths can be attributed to n-π* transitions, involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring.

Solvatochromism: The position of the absorption maxima for quinoxaline derivatives can be sensitive to solvent polarity, a phenomenon known as solvatochromism. ingentaconnect.com

| Electronic Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | ~250 - 400 | Strong absorption due to the conjugated aromatic system. |

| n → π | > 350 | Weaker absorption involving non-bonding electrons on nitrogen atoms. |

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many quinoxaline derivatives are known to be fluorescent, making them useful as fluorophores and molecular probes. nih.gov

Detailed Research Findings: The luminescence properties of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester are significantly influenced by its electronic structure.

Emission Wavelength: Following excitation at a wavelength corresponding to an absorption maximum, the compound is expected to exhibit fluorescence. The emission spectrum is typically red-shifted relative to the absorption spectrum (Stokes shift). The presence of the electron-donating amino group often enhances fluorescence quantum yield and can shift the emission to longer wavelengths (e.g., into the blue or green region of the spectrum). rsc.orgrsc.org

Quantum Yield: The efficiency of the fluorescence process, known as the quantum yield, depends on the competition between radiative (fluorescence) and non-radiative decay pathways of the excited state. Functionalization of the quinoxaline ring is a key strategy for tuning these properties.

Environmental Sensitivity: The fluorescence emission of quinoxaline derivatives can be sensitive to the local environment, including solvent polarity and pH, which can alter the emission intensity and wavelength. ingentaconnect.com

| Property | Expected Observation | Influencing Factors |

|---|---|---|

| Excitation Wavelength (λex) | Corresponds to UV-Vis λmax (~250-400 nm) | Electronic absorption profile |

| Emission Wavelength (λem) | Red-shifted from λex (e.g., > 400 nm) | Stokes shift, influenced by amino group |

| Fluorescence | Expected to be fluorescent | Quinoxaline core is a known fluorophore |

X-ray Crystallography for Solid-State Structure Determination

The crystal packing, which is how individual molecules are arranged in the crystal lattice, is also elucidated. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the case of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the amino group and the carbonyl group of the ester are potential sites for hydrogen bonding, which would significantly influence the crystal packing. nih.gov

A hypothetical table of crystallographic data for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, based on typical values for similar organic molecules, is presented below to illustrate the type of information obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.450 |

| R-factor | 0.045 |

Note: This data is illustrative and not based on an actual crystal structure determination of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. nih.govresearchgate.net While 6-Aminoquinoxaline-2-carboxylic acid ethyl ester itself is not a radical, it can be converted into a radical intermediate under certain conditions, for example, through electrochemical reduction or photoexcitation. researchgate.net EPR spectroscopy is a powerful tool for studying these transient species.

In the context of quinoxaline derivatives, EPR has been used to study the generation of radical anions upon electrochemical reduction. researchgate.net The resulting EPR spectrum provides information about the electronic structure of the radical, specifically the distribution of the unpaired electron density over the molecule. This is determined by analyzing the hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N and ¹H) in the molecule.

Furthermore, photoexcitation of quinoxaline derivatives can lead to the formation of reactive oxygen species (ROS) through interaction with molecular oxygen. nih.govdntb.gov.ua The EPR spin trapping technique is often employed in these studies. A "spin trap" molecule reacts with the short-lived radical to form a more stable radical adduct that can be readily detected by EPR. nih.govdntb.gov.ua

Below is a hypothetical data table illustrating the kind of information that could be obtained from an EPR study of a radical intermediate of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.

Interactive Data Table: Hypothetical EPR Data for the Radical Anion of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester

| Parameter | Hypothetical Value |

| g-factor | 2.0035 |

| Hyperfine Coupling Constants | a(N1) = 0.75 mT |

| a(N4) = 0.42 mT | |

| a(H5) = 0.31 mT | |

| a(H7) = 0.18 mT | |

| a(H8) = 0.25 mT | |

| Linewidth | 0.05 mT |

Note: This data is illustrative and not based on an actual EPR spectrum of the 6-Aminoquinoxaline-2-carboxylic acid ethyl ester radical anion. The hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron across the quinoxaline ring system.

Computational and Theoretical Investigations of 6 Aminoquinoxaline 2 Carboxylic Acid Ethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. These methods allow for a detailed examination of the electron distribution and orbital energies, which are fundamental to the molecule's chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, DFT calculations can provide valuable information about its geometry, electronic distribution, and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The distribution and energies of these orbitals are critical in determining the molecule's reactivity and its potential as an electron donor or acceptor. youtube.com

The electronic properties of quinoxaline (B1680401) derivatives are significantly influenced by the nature and position of substituents on the quinoxaline ring. nih.gov The presence of an electron-donating amino group at the 6-position and an electron-withdrawing ethyl carboxylate group at the 2-position in 6-Aminoquinoxaline-2-carboxylic acid ethyl ester is expected to create a polarized electronic structure. DFT studies on similar aminoquinoxaline derivatives have shown that the amino group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.net Conversely, the carboxylate group lowers the energy of the LUMO, enhancing its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netdoaj.org A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the interplay of the donor and acceptor groups is anticipated to result in a relatively small energy gap, indicating its potential for various chemical transformations and biological interactions.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Quinoxalines

| Quinoxaline Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoxalin-2(H)-one | - | - | - |

| 3-methylquinoxalin-2(1H)-one | - | - | - |

| 3-aminoquinoxalin-2(1H)-one | - | - | - |

Note: The values in this table are illustrative and based on published data for related quinoxaline derivatives to demonstrate the expected trends. researchgate.net Actual values for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester would require specific DFT calculations.

Quantum chemical calculations provide a powerful platform for predicting the reactivity of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester and gaining insights into potential reaction mechanisms. researchgate.net By analyzing the molecular electrostatic potential (MEP) map, regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For this compound, the nitrogen atoms of the quinoxaline ring and the amino group are expected to be nucleophilic centers, while the carbonyl carbon of the ester group and the carbon atoms of the pyrazine (B50134) ring are likely electrophilic sites.

The reactivity of the quinoxaline scaffold has been the subject of extensive research, with numerous synthetic strategies developed for its functionalization. rsc.org Computational studies can help to rationalize the observed regioselectivity in various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, the calculated atomic charges and frontier orbital densities can predict the most probable sites for chemical modification.

Mechanistic studies of reactions involving quinoxaline derivatives often employ computational methods to elucidate the transition states and reaction pathways. chim.it For example, in the synthesis of quinoxalines through condensation reactions, theoretical calculations can model the intermediate steps and determine the activation energies, providing a deeper understanding of the reaction kinetics. mdpi.com Such insights are invaluable for optimizing reaction conditions and designing novel synthetic routes to derivatives of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the three-dimensional structure of 6-Aminoquinoxaline-2-carboxylic acid ethyl ester and its interactions with biological targets. These methods provide a dynamic perspective on the molecule's behavior, which is crucial for understanding its biological function.

The biological activity of a molecule is often dictated by its three-dimensional conformation. 6-Aminoquinoxaline-2-carboxylic acid ethyl ester possesses several rotatable bonds, particularly in the ethyl ester side chain, which can give rise to multiple conformers. libretexts.org Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. lumenlearning.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.gov Quinoxaline derivatives have been investigated as inhibitors of various enzymes and receptors, and docking studies have been instrumental in elucidating their binding modes. nih.govnih.gov

In a typical docking study involving 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, the molecule would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. ekb.eg The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-receptor complex. researchgate.net For example, the amino group and the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors or donors, while the aromatic rings can participate in stacking interactions with aromatic amino acid residues in the protein's active site. mdpi.comnih.gov

Table 2: Potential Protein Targets for Quinoxaline Derivatives Investigated by Molecular Docking

| Protein Target | PDB ID | Therapeutic Area |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2OH4 | Anticancer |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Anticancer |

| Cyclooxygenase-2 (COX-2) | 3LN1 | Anti-inflammatory |

| Dipeptidyl peptidase-IV (DPP-4) | - | Antidiabetic |

| c-Jun N-terminal kinases 1 (JNK 1) | - | Various |

| SARS-CoV-2 Main Protease (3CLpro) | 6LU7 | Antiviral |

Note: This table lists examples of protein targets for which various quinoxaline derivatives have been studied using molecular docking, suggesting potential applications for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester. nih.govekb.egnih.govnih.govtandfonline.com

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the binding process and the stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule and its environment to move and interact. researchgate.net

An MD simulation of the 6-Aminoquinoxaline-2-carboxylic acid ethyl ester-protein complex, obtained from a docking study, can provide valuable insights into the stability of the binding pose and the nature of the interactions. researchgate.net The simulation can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues that are critical for the interaction. rsc.org Furthermore, MD simulations can be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone. These simulations are computationally intensive but provide a more realistic representation of the molecular interactions in a biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinoxaline derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects.

Two-dimensional QSAR (2D-QSAR) models are developed using descriptors that are calculated from the 2D representation of molecules. These descriptors can include constitutional, topological, electrostatic, and quantum chemical parameters. In the context of quinoxaline derivatives, 2D-QSAR models have been employed to predict various biological activities, such as anticancer and antimicrobial effects.

The development of a 2D-QSAR model typically involves the following steps:

Data Set Selection: A series of quinoxaline analogs with known biological activities is selected.

Descriptor Calculation: A wide range of 2D descriptors is calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build a linear equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a hypothetical series of 6-aminoquinoxaline (B194958) derivatives, a 2D-QSAR model might reveal the importance of specific descriptors. For instance, the presence of hydrogen bond donors and acceptors, molecular weight, and certain topological indices could be identified as significant contributors to the biological activity.

Table 1: Hypothetical 2D-QSAR Model for a Series of 6-Aminoquinoxaline Derivatives (This table is for illustrative purposes as specific data for the target compound is not available in the provided search results.)

| Descriptor | Coefficient | Contribution to Activity |

| Topological | ||

| Wiener Index | 0.15 | Positive |

| Constitutional | ||

| Molecular Weight | -0.25 | Negative |

| Number of H-bond Donors | 0.45 | Positive |

| Electrostatic | ||

| Dipole Moment | 0.30 | Positive |

This illustrative table suggests that an increase in the Wiener Index, the number of hydrogen bond donors, and the dipole moment may lead to an increase in biological activity, while an increase in molecular weight could be detrimental.

Three-dimensional QSAR (3D-QSAR) studies provide a more detailed understanding of the ligand-receptor interactions by considering the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bonding fields influence the biological activity.

In studies on quinoxaline analogs, 3D-QSAR models have highlighted the importance of the spatial arrangement of substituents. For instance, a bulky substituent at a particular position might be favorable for activity, as indicated by a green contour map in CoMFA, while an electron-withdrawing group might be preferred in a region highlighted by a blue contour map.

Pharmacophore modeling is another crucial 3D technique that identifies the essential structural features (pharmacophoric features) required for a molecule to bind to a specific biological target. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For a series of active 6-aminoquinoxaline derivatives, a pharmacophore model could be generated to guide the design of new, more potent compounds. A typical pharmacophore model for quinoxaline derivatives might consist of one or two aromatic rings, a hydrogen bond acceptor, and a hydrogen bond donor, arranged in a specific 3D orientation.

In Silico ADME/Tox Prediction

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical step in the early stages of drug development to filter out compounds with undesirable pharmacokinetic profiles. Various computational models and software are available to predict these properties for a given chemical structure.

For 6-Aminoquinoxaline-2-carboxylic acid ethyl ester, a hypothetical in silico ADME/Tox profile can be generated. These predictions are based on established models and databases containing experimental data for a large number of compounds.

Table 2: Predicted In Silico ADME/Tox Profile for 6-Aminoquinoxaline-2-carboxylic acid ethyl ester (This table is for illustrative purposes as specific data for the target compound is not available in the provided search results.)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | > 90% | Well absorbed from the gut |

| Distribution | ||

| Plasma Protein Binding | ~ 85% | Moderately bound to plasma proteins |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross the BBB |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Clearance | Moderate | Likely excreted through the kidneys |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This illustrative table suggests that 6-Aminoquinoxaline-2-carboxylic acid ethyl ester may have favorable drug-like properties, with good absorption and a low risk of common toxicities. However, experimental validation is necessary to confirm these in silico predictions.

Exploration of Biological Activities and Molecular Mechanisms Preclinical Research Focus

Antimicrobial Activity Investigations

Quinoxaline (B1680401) derivatives are a well-established class of compounds with a wide range of antimicrobial properties, including antibacterial, antifungal, and antimycobacterial activities. nih.govcore.ac.uknih.gov The core quinoxaline structure is a key pharmacophore in several antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. core.ac.uk

Antibacterial Efficacy Studies

Derivatives of the quinoxaline scaffold have been extensively studied for their efficacy against a variety of bacterial strains. tandfonline.com For instance, a series of novel 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant in-vitro antimicrobial activity. wisdomlib.org In one study, newly synthesized quinoxaline derivatives were evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Several of these compounds, including 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) and its Schiff base derivatives, showed high activity against both types of bacteria. nih.gov Specifically, certain derivatives were highly active against E. coli. nih.gov

Another study focused on 3-[hydrazinocarbonylmethyl]quinoxalin-2(1H)-one and its derivatives, which were tested for in vitro antibacterial activity using ofloxacin (B1677185) as a reference standard. researchgate.net The search for new antimicrobial agents is driven by the threat of antimicrobial resistance, making the exploration of quinoxaline derivatives a continuous effort. core.ac.uk

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound Type | Bacterial Strains Tested | Activity Level | Reference |

|---|---|---|---|

| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Gram-positive and Gram-negative bacteria | Significant in-vitro activity | wisdomlib.org |

| 4-(2-methylquinoxalinyloxy) benzaldehyde derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | High activity against Gram-positive and Gram-negative bacteria | nih.gov |

| 3-[hydrazinocarbonylmethyl]quinoxalin-2(1H)-one derivatives | Various bacteria | In vitro activity observed | researchgate.net |

| 8-chloro-1,4-substituted nih.govnih.govtandfonline.comtriazolo[4,3-a] quinoxaline derivatives | Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae | Screened for antibacterial activity | core.ac.uk |

Antifungal Efficacy Studies

The antifungal potential of quinoxaline derivatives has also been a subject of significant research. nih.govtandfonline.com A series of quinoxaline derivatives were designed and evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds exhibiting significant antifungal activities in vitro. rsc.orgnih.gov For example, compounds 5j and 5t in one study showed potent activity against Rhizoctonia solani, superior to the commercial fungicide azoxystrobin. rsc.org Further investigation through scanning electron microscopy revealed that compound 5j affected the cell morphology of R. solani. rsc.orgnih.gov

In another study, novel quinoxaline-triazole compounds were synthesized and evaluated for their antifungal effects on Candida strains. acs.org One compound, 5d, demonstrated notable activity against Candida glabrata and Candida krusei. acs.org Additionally, some quinoxalinone derivatives have been reported to possess antifungal activity. mdpi.com The broad-spectrum antifungal activity of compounds like 2,3-dimethylquinoxaline (B146804) (DMQ) has been confirmed, highlighting the therapeutic potential of this chemical class. tandfonline.com

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline derivatives (e.g., 5j, 5t) | Rhizoctonia solani | More potent than commercial azoxystrobin | rsc.org |

| Quinoxaline-triazole derivatives (e.g., 5d) | Candida glabrata, Candida krusei | Promising activity, higher than fluconazole | acs.org |

| 2,3-dimethylquinoxaline (DMQ) | Broad spectrum of fungi | Confirmed broad-spectrum antifungal activity | tandfonline.com |

| Thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines | Candida albicans | Antifungal activity observed | core.ac.uk |

Antimycobacterial Activity and Resistance Mechanisms

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis. nih.govnih.gov The oxidation of the nitrogen atoms in the quinoxaline ring to form quinoxaline 1,4-di-N-oxides has been shown to have a pronounced positive effect on antimycobacterial activity. nih.govpsu.edu

Several studies have focused on the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. acs.org In one such study, ethyl and benzyl (B1604629) 3-methylquinoxaline-2-carboxylate 1,4-di-oxide derivatives, particularly those with a chlorine atom at the 7-position, demonstrated potent antimycobacterial activity with low cytotoxicity. psu.eduacs.org Some of these compounds were also found to be active against drug-resistant strains of M. tuberculosis. acs.org

Further research on twenty-four different quinoxaline derivatives revealed that several compounds exhibited significant antimycobacterial activity, with some being potent against non-replicating M. tuberculosis and showing bactericidal effects. nih.gov The design of these derivatives often involves the molecular hybridization of the quinoxaline 1,4-di-N-oxide scaffold with other known antitubercular pharmacophores, such as fluoroquinolones. nih.gov

Table 3: Antimycobacterial Activity of Selected Quinoxaline Derivatives

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Strong inhibition of bacterial growth | nih.govnih.gov |

| Ethyl/benzyl 3-methylquinoxaline-2-carboxylate 1,4-di-oxides | Mycobacterium tuberculosis H37Rv and drug-resistant strains | Good antitubercular activity, including in macrophages | psu.eduacs.org |

| Quinoxaline di-N-oxide derivatives | Mycobacterium tuberculosis H37Rv, drug-resistant, and non-replicating strains | Potent activity, some with bactericidal effects | nih.gov |

| Quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | Mycobacterium tuberculosis | Strong inhibition of bacterial growth | nih.gov |

Anticancer Research Applications

The quinoxaline scaffold is a promising platform for the development of novel anticancer agents. nih.govrsc.org These compounds have been shown to exhibit a range of biological activities relevant to cancer therapy, including antiproliferative effects and the inhibition of key enzymes involved in cancer progression. researchgate.nettandfonline.com

In Vitro Antiproliferative Activity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of quinoxaline derivatives against a variety of human cancer cell lines. For example, three series of quinoxaline derivatives were evaluated against HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with several compounds exhibiting promising activity. nih.govbohrium.com In another study, four quinoxaline compounds were tested against HepG2 and PC-3 (prostate cancer) cells, with two compounds showing significant anti-proliferative effects and high selectivity indices against PC-3 cells. tandfonline.com

Novel quinoxaline aryl ethers have also been synthesized and tested against colon (HCT-116), breast (MDA-MB-231), and prostate (DU-145) cancer cell lines, with two compounds, FQ and MQ, being the most active. nih.gov Further investigations using Annexin V/7-AAD and Caspase 3/7 assays indicated that these compounds induce apoptosis in MDA-MB-231 cells. nih.gov Similarly, a series of quinoxaline derivatives bearing a tetrahydropyridine (B1245486) moiety showed potent anticancer activity against A-549 (lung), MCF-7, PC-3, and HepG2 cell lines. benthamdirect.com

Table 4: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives

| Compound Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Quinoxaline derivatives (amides, ureas, thioureas, sulphonamides) | HCT116 (colon), HepG2 (liver), MCF-7 (breast) | Several compounds showed IC50 values as low as 2.5 μM. | nih.govbohrium.com |

| Quinoxaline compounds (I, II, III, IV) | HepG2 (liver), PC-3 (prostate) | Compounds III and IV had IC50 values of 4.11 and 2.11 µM against PC-3 cells, respectively. | tandfonline.com |

| Quinoxaline aryl ethers (FQ, MQ) | HCT-116 (colon), MDA-MB-231 (breast), DU-145 (prostate) | IC50 values < 16 μM; induced apoptosis in MDA-MB-231 cells. | nih.gov |

| Quinoxaline bearing tetrahydropyridine derivatives | A-549 (lung), MCF-7 (breast), PC-3 (prostate), HepG2 (liver) | Compound 4a was as potent as adriamycin with GI50 values <10 μg/ml. | benthamdirect.com |

| Tetrazolo[1,5-a]quinoxaline derivatives | Three tumor cell lines | Higher inhibitory effects than doxorubicin (B1662922) and non-cytotoxic to normal cells. | nih.gov |

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases)

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as protein kinases and topoisomerases. ekb.egekb.eg Quinoxalines are often selective ATP-competitive inhibitors of numerous kinases. nih.govekb.eg

Kinase Inhibition: Quinoxaline derivatives have been shown to inhibit a variety of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). ekb.egnih.govekb.eg For instance, novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2, demonstrating their potential as both anticancer and anti-inflammatory agents. rsc.orgrsc.org In another study, new quinoxaline derivatives were identified as potent submicromolar inhibitors of Pim-1 and Pim-2 kinases, which are overexpressed in certain hematologic and solid tumors. nih.gov The inhibition of apoptosis signal-regulated kinase 1 (ASK1) by dibromo-substituted quinoxaline derivatives has also been reported. nih.gov

Topoisomerase Inhibition: Topoisomerases are vital enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. rsc.org Several quinoxaline derivatives have been identified as topoisomerase II inhibitors. tandfonline.comnih.govresearchgate.net A series of quinoxaline derivatives were designed as dual DNA intercalators and topoisomerase II inhibitors, with the most potent compounds showing good DNA binding affinities and topoisomerase II inhibitory activities. nih.govbenthamdirect.com In one study, a quinoxaline-based derivative was shown to induce apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II, with an IC50 value of 7.529 µM. tandfonline.com

Table 5: Enzyme Inhibition by Selected Quinoxaline Derivatives

| Enzyme Target | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Pim-1/2 Kinases | Quinoxaline derivatives | Identified potent submicromolar inhibitors (e.g., 5c, 5e). | nih.gov |

| EGFR and COX-2 | Novel quinoxaline derivatives | Developed as dual inhibitors with potent anticancer activity. | rsc.orgrsc.org |

| ASK1 | Dibromo substituted quinoxaline derivatives | Identified a potent inhibitor (26e) with an IC50 of 30.17 nM. | nih.gov |

| Topoisomerase II | Quinoxaline derivatives | Acted as dual DNA intercalators and Topo II inhibitors with IC50 values as low as 6.4 µM. | nih.govbenthamdirect.com |

| Topoisomerase II | Quinoxaline-based derivative (IV) | Showed an inhibitory effect with an IC50 of 7.529 µM against Topo II. | tandfonline.com |

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Quinoxaline derivatives have been identified as potent modulators of the cell cycle and inducers of apoptosis, key processes in cancer progression. Research into specific quinoxaline-based compounds has revealed their ability to halt cell proliferation and trigger programmed cell death in cancer cells.